

Comparative Analysis of Biphenyl Sulfonamide Analogs: A Guide for Researchers

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Compound of Interest

Compound Name: *Biphenyl Sulfonamide 1*

Cat. No.: *B15414817*

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biphenyl sulfonamide analogs, supported by experimental data. This document delves into their therapeutic potential as NLRP3 inflammasome inhibitors, antimicrobial agents, and PTP1B inhibitors, offering a comprehensive overview of their structure-activity relationships and performance in various assays.

Biphenyl Sulfonamide Analogs as NLRP3 Inflammasome Inhibitors

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Biphenyl sulfonamide analogs have emerged as potent inhibitors of the NLRP3 inflammasome, demonstrating therapeutic potential for conditions such as neurodegenerative disorders.

Quantitative Comparison of NLRP3 Inhibitory Activity

The following table summarizes the *in vitro* inhibitory activity of representative biphenyl sulfonamide analogs against the NLRP3 inflammasome. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound	IC50 (μM)	Cell Line	Notes
H28	0.57	J774A.1 (murine macrophages)	Identified as a potent and specific NLRP3 inflammasome inhibitor.[1][2]
YQ128	0.30 ± 0.01	Not specified	A lead inhibitor with demonstrated brain penetration.
Compound 19	0.12 ± 0.01	Not specified	A new lead inhibitor with improved potency and binding affinity (KD: 84 nM).

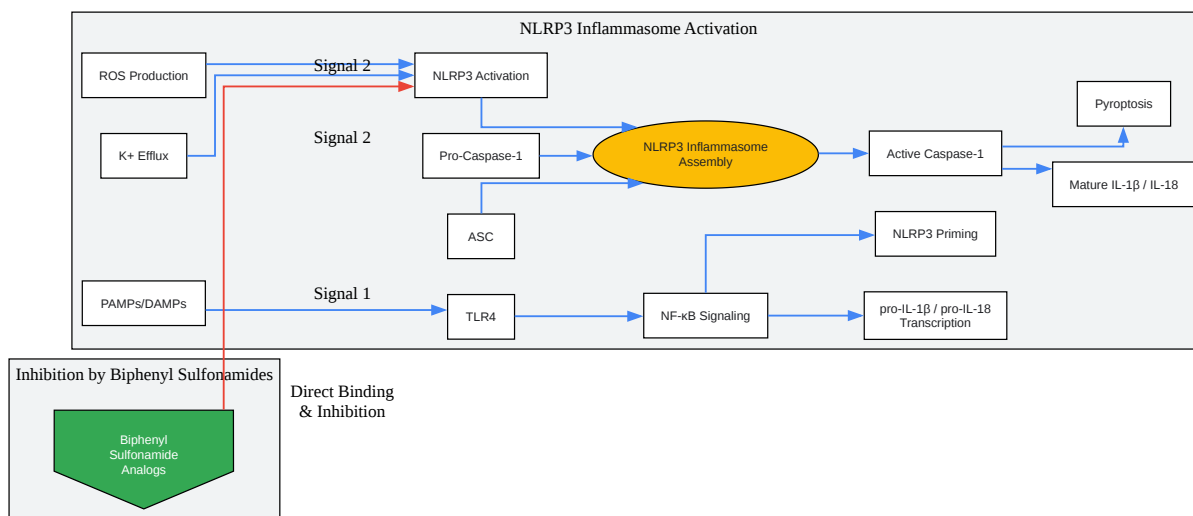
Structure-Activity Relationship (SAR) Insights

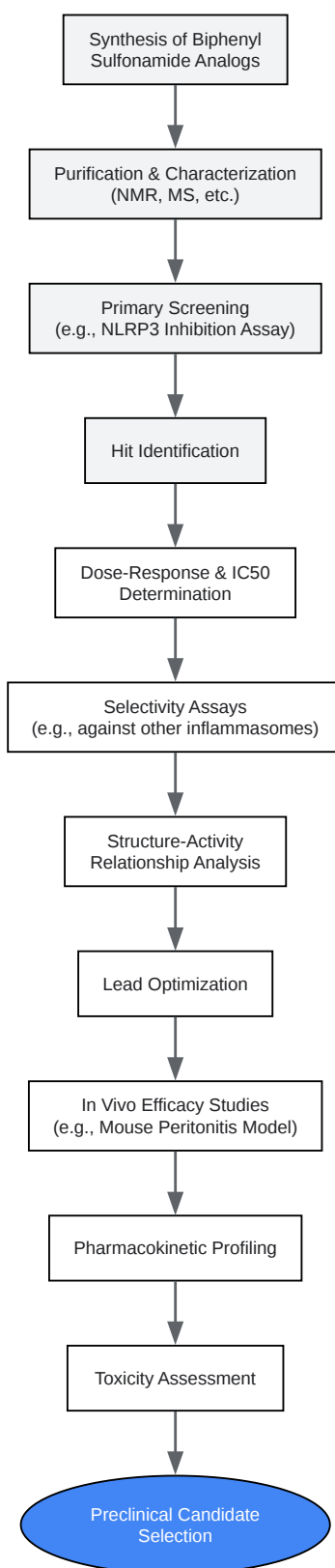
Structure-activity relationship studies have provided valuable insights into the design of potent biphenyl sulfonamide-based NLRP3 inhibitors. Key findings include:

- **Sulfonamide and Benzyl Moieties:** These groups are crucial for the selective inhibition of the NLRP3 inflammasome.
- **Substituents on the Benzamide Moiety:** The nature and position of substituents on the benzamide portion of the molecule play a critical role in their inhibitory potency.
- **Modifications on the Sulfonamide Moiety:** The sulfonamide group can be modified to a certain extent without significant loss of activity, allowing for the optimization of pharmacokinetic properties.

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition

The following diagram illustrates the canonical pathway of NLRP3 inflammasome activation and the proposed mechanism of inhibition by biphenyl sulfonamide analogs.





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References

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- 2. discovery-of-novel-biphenyl-sulfonamide-analogues-as-nlrp3-inflammasome-inhibitors - Ask this paper | Bohrium [bohrium.com]
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